
6-Methylthioinosine
Descripción general
Descripción
6-Methylthioinosine is a useful research compound. Its molecular formula is C11H14N4O4S and its molecular weight is 298.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Role in Thiopurine Metabolism
Thiopurines, including azathioprine and 6-mercaptopurine, are widely used in treating autoimmune diseases and certain cancers. The metabolism of these drugs leads to several metabolites, including 6-MTI, which have significant biological implications:
- Metabolite Formation : 6-MTI is produced during the metabolism of 6-mercaptopurine (6-MP) and has been shown to affect cellular processes such as calcification in vascular smooth muscle cells (VSMCs) .
- Impact on Drug Efficacy : The levels of 6-MTI can influence the therapeutic outcomes of thiopurine therapy, with proper monitoring potentially reducing adverse effects and enhancing efficacy .
Cancer Therapy
Recent studies have highlighted the potential use of 6-MTI in cancer therapy, particularly in conjunction with other agents:
- Combination Therapy : The combination of methylthioadenosine (MTA) with 6-thioguanine (6-TG) has shown promising results in preclinical models for treating cancers deficient in methylthioadenosine phosphorylase (MTAP), suggesting that 6-MTI could enhance therapeutic indices when used strategically .
Inflammatory Bowel Disease (IBD)
Thiopurines are pivotal in managing IBD:
- Pharmacogenetics : Assessing levels of thiopurine metabolites, including 6-MTI, can help tailor treatments to individual patients, minimizing adverse effects while maximizing therapeutic benefits .
Mechanistic Insights
The mechanisms by which 6-MTI exerts its effects are multifaceted:
- Oxidative Stress : Research indicates that metabolites like 6-MP and its derivatives can induce oxidative stress, leading to cellular changes such as calcification . This pathway may be crucial for understanding both therapeutic effects and potential side effects.
Case Study: Vascular Calcification
A study demonstrated that treatment with 6-MP resulted in increased calcium deposition in VSMCs through oxidative stress pathways, highlighting a potential harmful effect associated with its metabolites .
Study Aspect | Findings |
---|---|
Treatment | 6-Mercaptopurine (6-MP) |
Observed Effect | Increased calcium deposition |
Mechanism | Induction of oxidative stress |
Case Study: Cancer Treatment Efficacy
Research involving xenograft models showed that combining MTA with 6-TG led to significant tumor regression in MTAP-deficient cancers, suggesting a synergistic effect that could be harnessed for therapeutic purposes .
Study Aspect | Findings |
---|---|
Treatment | MTA + 6-Thioguanine (6-TG) |
Observed Effect | Tumor regression |
Mechanism | Enhanced therapeutic index |
Propiedades
IUPAC Name |
2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRFDHHANOYUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859341 | |
Record name | 6-(Methylsulfanyl)-9-pentofuranosyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13153-62-3, 15397-51-0, 342-69-8 | |
Record name | NSC408753 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC95103 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylthioinosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylthioinosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.